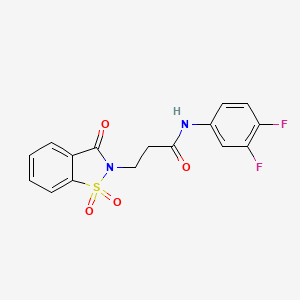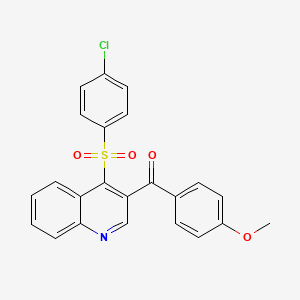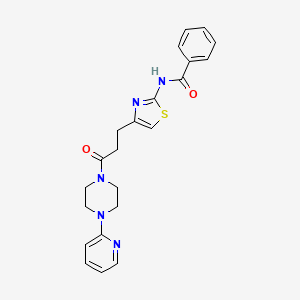![molecular formula C14H17N3O3S B2671275 tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate CAS No. 1797001-98-9](/img/structure/B2671275.png)
tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate is a synthetic organic compound, part of the carbamate family known for their diverse applications in medicinal chemistry and material sciences. This compound features a tert-butyl group, a 1,3,4-oxadiazole ring with a methylsulfanyl substituent, and a phenyl ring linked to the carbamate moiety, creating a complex but highly functional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate typically involves several steps:
Formation of the 1,3,4-Oxadiazole Ring: : The oxadiazole ring is often synthesized from hydrazides and carboxylic acids through cyclization reactions.
Introduction of the Methylsulfanyl Group: : The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Attachment of the Phenyl Ring: : The phenyl ring can be attached via electrophilic aromatic substitution reactions.
Formation of the Carbamate Group: : The final step involves the reaction of the intermediate product with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial synthesis might optimize these methods through the use of catalysts, optimized reaction conditions, and scalable techniques such as continuous flow chemistry to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbamate group, potentially yielding the corresponding amine.
Substitution: : The phenyl ring and 1,3,4-oxadiazole can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Often uses reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Can utilize hydrides like lithium aluminum hydride.
Substitution: : Involves reagents such as halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines and alcohols.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate is significant in several fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Explored as a candidate for drug development due to its structural similarity to known pharmacophores.
Industry: : Used in the synthesis of functional materials, such as polymers and resins.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, depending on its chemical structure. The 1,3,4-oxadiazole ring and the carbamate group are key structural motifs that can interact with biological molecules, influencing pathways like enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate: : Lacks the tert-butyl group, potentially altering its chemical reactivity and biological activity.
tert-butyl N-phenylcarbamate: : Lacks the 1,3,4-oxadiazole ring, making it less complex and possibly less bioactive.
tert-butyl N-{4-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate: : Features an ethylsulfanyl group instead of a methylsulfanyl group, which could affect its steric and electronic properties.
Uniqueness
The tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate stands out due to the combination of the tert-butyl group and the 1,3,4-oxadiazole ring with a methylsulfanyl substituent, which collectively impart unique chemical reactivity and potential biological activities.
Hope this gives you a thorough insight into this fascinating compound!
Properties
IUPAC Name |
tert-butyl N-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-14(2,3)20-12(18)15-10-7-5-9(6-8-10)11-16-17-13(19-11)21-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKFHGFCVZQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2671197.png)




![6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2671204.png)

![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)
![2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2671209.png)



![1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene](/img/structure/B2671214.png)
